5-(Trimethylsilyl)pyridin-2-amine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine, a heterocyclic aromatic compound with the formula C5H5N, and its derivatives are fundamental building blocks in organic chemistry. globalresearchonline.netnumberanalytics.com Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine's unique electronic properties and reactivity make it a versatile component in the synthesis of a wide array of compounds. globalresearchonline.netfiveable.me The nitrogen atom imparts a dipole moment and basicity, allowing pyridines to act as nucleophiles and participate in various chemical reactions. fiveable.me
Pyridine derivatives are integral to numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. globalresearchonline.netnumberanalytics.com They are found in many essential biomolecules, such as the coenzyme NAD+, which is crucial for cellular energy. fiveable.me In the pharmaceutical industry, the pyridine ring is a common scaffold in drugs like antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comnih.gov Their widespread use is a testament to their importance in developing new medicines and functional materials. numberanalytics.comnumberanalytics.com
Role of Trimethylsilyl (B98337) Groups in Synthetic Methodologies
The trimethylsilyl (TMS) group, with the formula -Si(CH3)3, is a crucial functional group in organic synthesis. ontosight.aiwikipedia.org It consists of three methyl groups bonded to a silicon atom and is characterized by its chemical inertness and large molecular volume. wikipedia.orgchemeurope.com One of its primary roles is as a protecting group for sensitive functionalities like alcohols, phenols, and carboxylic acids. ontosight.aiwikipedia.orgfiveable.me By temporarily blocking these reactive sites, chemists can perform reactions on other parts of a complex molecule without unwanted side reactions, thereby increasing the yield and purity of the final product. ontosight.ai
Beyond protection, trimethylsilyl groups are instrumental in various synthetic transformations. They can increase the volatility of non-volatile compounds, making them more suitable for analysis by gas chromatography and mass spectrometry. chemeurope.com The C-Si bond is polarized towards carbon, making silicon susceptible to nucleophilic attack, a property exploited in many reactions. wikipedia.org Furthermore, organosilicon reagents, including those with TMS groups, have emerged as valuable partners in transition-metal-catalyzed cross-coupling reactions for forming new carbon-carbon bonds, offering a less toxic and more stable alternative to other organometallic reagents. sigmaaldrich.com
Positioning of 5-(Trimethylsilyl)pyridin-2-amine (B6245865) within the Landscape of Organosilicon and Heterocyclic Chemistry
This compound, with the chemical formula C8H14N2Si, is a molecule that synergistically combines the functionalities of both a pyridine derivative and an organosilicon compound. parchem.com This unique structure places it at the intersection of heterocyclic and organosilicon chemistry. wikipedia.orgacs.org The 2-amino group on the pyridine ring is a key feature, making it a valuable precursor for the synthesis of more complex molecules. dicp.ac.cn The trimethylsilyl group at the 5-position offers the synthetic advantages discussed previously, such as acting as a handle for further functionalization or influencing the electronic properties of the pyridine ring.
The presence of both the amino group and the trimethylsilyl group on the pyridine scaffold allows for a diverse range of chemical transformations. The amino group can be a site for N-functionalization, while the trimethylsilyl group can participate in silicon-specific reactions, such as cross-coupling reactions. This dual reactivity makes this compound a versatile building block in the construction of complex molecular architectures.
Overview of Research Trajectories and Academic Relevance
Research involving this compound and related structures is driven by the continual need for new and efficient synthetic methodologies in drug discovery and materials science. The academic relevance of this compound lies in its potential as a versatile intermediate for creating novel compounds with desired biological or material properties.
Current research trajectories likely focus on exploring the full synthetic potential of this molecule. This includes its use in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5-position of the pyridine ring. nih.gov Furthermore, the amino group can be derivatized to create libraries of compounds for biological screening. The development of novel anticancer agents often involves the structural modification of pyridine and pyrimidine (B1678525) cores, making compounds like this compound attractive starting points for drug discovery programs. nih.gov The study of such molecules contributes to the broader understanding of reaction mechanisms and the development of more efficient and selective synthetic methods.
Structure
3D Structure
Properties
IUPAC Name |
5-trimethylsilylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)7-4-5-8(9)10-6-7/h4-6H,1-3H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBXXCAZRAPQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Trimethylsilyl Pyridin 2 Amine
Precursor Compounds and Starting Materials for Synthesis
The successful synthesis of 5-(trimethylsilyl)pyridin-2-amine (B6245865) hinges on the selection of appropriate starting materials that allow for the selective introduction of the desired functionalities. The most common strategies begin with a pyridine (B92270) ring that is already substituted with either the amino group or a group that can be readily converted into the trimethylsilyl (B98337) moiety.
A prevalent and logical starting point for the synthesis of this compound is the readily available and inexpensive 2-aminopyridine (B139424) . Direct silylation of 2-aminopyridine can be challenging due to the directing effects of the amino group and potential for N-silylation. Therefore, a more controlled approach involves the initial halogenation of the 2-aminopyridine scaffold. Bromination of 2-aminopyridine, for instance, can be directed to the 5-position to yield 2-amino-5-bromopyridine , a key and commercially available intermediate.
To enhance regioselectivity and prevent undesired side reactions at the amino group during subsequent steps, protection of the amino functionality is often employed. Acylation of 2-aminopyridine to form an amide, for example, can deactivate the amino group towards electrophilic attack and direct halogenation to the desired C-5 position.
| Starting Material | Derivatization Product | Purpose |
| 2-Aminopyridine | 2-Amino-5-bromopyridine | Introduction of a handle for silylation at the C-5 position. |
| 2-Aminopyridine | N-Acetyl-2-aminopyridine | Protection of the amino group to control reactivity and regioselectivity. |
The introduction of the trimethylsilyl (TMS) group onto the pyridine ring is a crucial step in the synthesis. The most common method involves the reaction of a nucleophilic pyridine species with an electrophilic silicon source. A widely used and effective electrophilic silylating agent is trimethylsilyl chloride (TMSCl) . Other silylating agents such as bis(trimethylsilyl)acetamide (BSA) can also be utilized. The generation of the necessary nucleophilic pyridine intermediate is typically achieved through a halogen-metal exchange reaction on a halopyridine precursor, such as 2-amino-5-bromopyridine.
| Silylating Agent | Chemical Formula | Role in Synthesis |
| Trimethylsilyl chloride | (CH₃)₃SiCl | Electrophilic source of the trimethylsilyl group. |
| Bis(trimethylsilyl)acetamide | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Alternative silylating agent. |
In the context of synthesizing this compound, the amino group is most commonly introduced at the beginning of the synthetic sequence by starting with 2-aminopyridine. However, alternative strategies exist for introducing an amino group at the C-2 position of a pyridine ring. The classical Chichibabin reaction , which involves the reaction of pyridine with sodium amide, directly introduces an amino group at the 2-position. Another approach involves the use of pyridine N-oxides, which can be activated and subsequently reacted with aminating agents. For the synthesis of the target molecule, these methods would be applied to a 5-trimethylsilylpyridine precursor. However, the more convergent and widely used approach is to start with a 2-aminopyridine derivative.
Classical and Modern Synthetic Routes
The construction of the C-Si bond at the 5-position of the 2-aminopyridine scaffold can be achieved through both well-established organometallic methods and more contemporary cross-coupling reactions.
A classical and highly effective method for the regioselective synthesis of this compound is through a halogen-metal exchange reaction followed by silylation. This approach typically starts with 2-amino-5-bromopyridine. The amino group may be protected, for example as a carbamate, to prevent interference with the strongly basic reagents used in the next step.
The protected 2-amino-5-bromopyridine is then treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O). This effects a halogen-metal exchange, replacing the bromine atom with a lithium atom to form a highly reactive 5-lithio-2-aminopyridine intermediate. The regioselectivity of this step is precisely controlled by the initial position of the bromine atom.
This lithiated intermediate is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). The nucleophilic carbon at the 5-position attacks the silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond. Subsequent deprotection of the amino group, if necessary, yields the final product, this compound.
Representative Reaction Scheme:
Protection: 2-amino-5-bromopyridine + Protecting Group Reagent → N-Protected-2-amino-5-bromopyridine
Halogen-Metal Exchange: N-Protected-2-amino-5-bromopyridine + n-BuLi → N-Protected-2-amino-5-lithiopyridine
Silylation: N-Protected-2-amino-5-lithiopyridine + (CH₃)₃SiCl → N-Protected-5-(trimethylsilyl)pyridin-2-amine
Deprotection: N-Protected-5-(trimethylsilyl)pyridin-2-amine → this compound
| Step | Reagents and Conditions | Purpose |
| Halogen-Metal Exchange | n-Butyllithium or tert-Butyllithium, THF, -78 °C | Generation of a nucleophilic carbon at the C-5 position. |
| Silylation | Trimethylsilyl chloride (TMSCl) | Introduction of the trimethylsilyl group. |
Modern synthetic chemistry offers powerful alternatives to classical organometallic methods through the use of transition-metal-catalyzed cross-coupling reactions. For the formation of the C-Si bond in this compound, a palladium-catalyzed approach is a viable and attractive option.
One such method is a variation of the Hiyama coupling or related silylation reactions. In this approach, 2-amino-5-bromopyridine (or a protected derivative) can be coupled with a silicon-containing reagent in the presence of a palladium catalyst. The silicon source could be a disilane, such as hexamethyldisilane, or a silylborane reagent.
The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine substrate. This is followed by transmetalation with the silicon nucleophile and subsequent reductive elimination to form the desired C-Si bond and regenerate the palladium(0) catalyst. The choice of ligands for the palladium catalyst is crucial for the efficiency and scope of the reaction.
While less documented for this specific molecule compared to the halogen-metal exchange route, palladium-catalyzed silylation offers the advantages of milder reaction conditions and often greater functional group tolerance.
Representative Reaction Scheme:
2-Amino-5-bromopyridine + Silylating Agent (e.g., Hexamethyldisilane) --(Pd Catalyst, Ligand, Base)--> this compound
| Component | Example | Role in the Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the cross-coupling reaction. |
| Ligand | Phosphine-based ligands (e.g., XPhos) | Stabilizes the palladium catalyst and modulates its reactivity. |
| Silicon Source | Hexamethyldisilane, Silylboranes | Provides the trimethylsilyl group. |
| Base | K₃PO₄, CsF | Promotes the transmetalation step. |
Amination Reactions in Pyridine Chemistry
The introduction of an amino group onto a pyridine ring, particularly at the C2 position, is a fundamental transformation in heterocyclic chemistry. Several strategies have been developed to achieve this, ranging from classical named reactions to modern metal-catalyzed methods. The synthesis of this compound would likely proceed via one of two general pathways: the amination of a pre-functionalized 2-halopyridine bearing a trimethylsilyl group at the 5-position, or the direct amination of a 5-substituted pyridine.
One of the oldest and most direct methods for aminating pyridines is the Chichibabin reaction . This reaction involves the nucleophilic substitution of a hydride ion on the pyridine ring by an amide, typically sodium amide (NaNH₂) slideshare.netmyttex.netwikipedia.org. The reaction proceeds via an addition-elimination mechanism through a σ-adduct intermediate wikipedia.org. For a substituted pyridine, the reaction generally shows a preference for the positions ortho (C2, C6) and para (C4) to the ring nitrogen. While traditionally carried out at high temperatures in inert solvents like xylene or toluene (B28343), modifications using milder conditions have been developed wikipedia.orgscientificupdate.comntu.edu.sg.
More contemporary and versatile methods involve transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl or heteroaryl halides (or triflates) and amines wikipedia.org. This methodology is known for its broad substrate scope and functional group tolerance wikipedia.org. The synthesis of a 2-aminopyridine derivative via this method would involve the coupling of a 2-halopyridine with an amine source, such as ammonia or a protected amine equivalent, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand wikipedia.orgrug.nl.
Similarly, copper-catalyzed C-N coupling reactions , often referred to as Ullmann-type reactions, provide another effective route. These reactions are often more economical than their palladium-catalyzed counterparts and have seen significant improvements with the development of new ligand systems that facilitate the coupling under milder conditions nih.govrsc.orgnih.govrsc.org. These methods are effective for the amination of heteroaryl halides and can tolerate a variety of functional groups rsc.orgnih.gov.
Reaction Conditions and Optimization Parameters
The success and efficiency of synthesizing this compound are critically dependent on the careful optimization of reaction conditions. Factors such as solvent, temperature, pressure, and catalyst system play pivotal roles in determining the yield, selectivity, and purity of the final product.
The choice of solvent can significantly influence the outcome of amination reactions. In the Chichibabin reaction, apolar, high-boiling solvents like xylene or toluene are traditionally used to achieve the necessary high temperatures wikipedia.org. However, the polarity of the solvent can affect the stability of the intermediate σ-adduct wikipedia.org. For metal-catalyzed reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and tetrahydrofuran (THF) are commonly employed nih.govacs.orgorganic-chemistry.org. The ability of the solvent to dissolve reactants and intermediates and to coordinate with the metal catalyst is crucial. For instance, in a study on the base-promoted selective amination of polyhalogenated pyridines, water was identified as an optimal and environmentally benign solvent, leading to high yields acs.org. In some cases, solvent-free conditions, particularly under microwave irradiation, have proven to be highly efficient and green alternatives nih.govnih.govrsc.org.
| Reaction Type | Solvent | Typical Effect on Outcome | Reference Example |
|---|---|---|---|
| Chichibabin Reaction | Xylene/Toluene | Allows for high reaction temperatures; traditional choice. | Amination of pyridine with NaNH₂ wikipedia.org |
| Buchwald-Hartwig Amination | Dioxane/Toluene | Good solubility for reactants and catalyst complexes. | General amination of aryl halides wikipedia.org |
| SNAr Amination | DMSO | High polarity stabilizes charged intermediates, increasing reaction rate. | Amination via phosphonium salts nih.gov |
| Base-Promoted Amination | Water | Environmentally friendly, can lead to high yields in specific cases. | Selective amination of 2,5-dibromopyridine acs.org |
| Multicomponent Synthesis | Ethanol/Solvent-free | Green solvent choice; solvent-free conditions can increase efficiency. | Microwave-assisted synthesis of 2-aminopyridines nih.govacs.org |
Temperature is a critical parameter in amination reactions. Traditional Chichibabin reactions often require high temperatures, typically above 100°C, to overcome the activation energy for hydride elimination slideshare.netscientificupdate.com. However, excessively high temperatures can lead to decomposition and side reactions, such as dimerization wikipedia.org. Modern protocols, such as a modified Chichibabin reaction using a NaH-iodide composite, can proceed at milder temperatures (e.g., 65-85°C) ntu.edu.sgorgsyn.org. Metal-catalyzed couplings are often performed at elevated temperatures (80-140°C) to facilitate catalyst turnover, though the development of highly active catalysts has enabled some transformations to occur at or near room temperature acs.orgacs.org.
Pressure can also be a significant factor, particularly in reactions that evolve gas, like the Chichibabin reaction which produces hydrogen gas wikipedia.org. Conducting this reaction under elevated pressure, sometimes with an overpressure of ammonia or an inert gas like nitrogen, has been shown to improve yields and influence isomer ratios, potentially by suppressing side reactions wikipedia.orgjustia.comgoogle.comgoogleapis.com. For many solution-phase, metal-catalyzed reactions performed in sealed vessels, the autogenous pressure at elevated temperatures is a key consideration for safety and reaction kinetics.
| Reaction | Parameter | Typical Conditions | Effect |
|---|---|---|---|
| Chichibabin Reaction | Temperature | 110-200°C | High temperature is needed for hydride elimination but can cause decomposition wikipedia.orgjustia.com. |
| Pressure | Atmospheric to >300 psi | Increased pressure can improve yield and regioselectivity wikipedia.orggoogle.comgoogleapis.com. | |
| Buchwald-Hartwig Amination | Temperature | Room Temp to 140°C | Dependent on catalyst activity and substrate reactivity. |
| Pressure | Atmospheric/Autogenous | Typically run in sealed tubes, pressure increases with temperature. | |
| Microwave-Assisted Synthesis | Temperature | 150-170°C | Rapid heating allows for significantly reduced reaction times organic-chemistry.orgbeilstein-journals.org. |
| Pressure | Autogenous | Reactions are performed in sealed microwave vials. |
For metal-catalyzed routes, the choice of catalyst and ligand is paramount. In Buchwald-Hartwig aminations , palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with phosphine ligands rug.nl. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered and electron-rich ligands, such as biarylphosphines (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., DPPF), have proven highly effective for the amination of challenging substrates like heteroaryl chlorides wikipedia.orgrug.nlnih.gov. The development of specialized ligands has expanded the scope of this reaction to a wide array of amines and heteroaryl partners rug.nldigitellinc.comresearchgate.net.
In copper-catalyzed aminations , simple copper(I) salts like CuI are often effective, and the reaction can be promoted by the addition of a ligand rsc.orgrsc.org. Ligands for copper catalysis are often N,N- or N,O-bidentate chelators, such as 1,10-phenanthroline, ethylene glycol, or amino acids like proline rsc.orgrsc.org. These ligands enhance the solubility and reactivity of the copper catalyst.
Catalyst loading is typically kept low (0.5-10 mol%) to ensure cost-effectiveness and minimize metal contamination in the final product. The optimal loading depends on the reactivity of the substrates and the turnover number of the catalyst.
Scale-Up Considerations in Laboratory Synthesis
Translating a laboratory-scale synthesis to a larger, preparative scale introduces several challenges. For amination reactions, safety is a primary concern, especially for exothermic processes or reactions that generate gaseous byproducts like the Chichibabin reaction (H₂) orgsyn.org. Proper thermal management and pressure monitoring are essential .
The cost and availability of reagents, particularly sophisticated catalysts and ligands used in cross-coupling reactions, can become prohibitive on a larger scale. Therefore, developing protocols with low catalyst loadings or utilizing more economical catalysts (e.g., copper instead of palladium) is advantageous.
Work-up and purification procedures that are straightforward on a small scale, such as column chromatography, can be cumbersome and generate significant waste on a larger scale. Developing methods where the product can be isolated by precipitation or crystallization is highly desirable for scalability. Furthermore, ensuring consistent yield and purity across different scales requires robust and well-understood reaction parameters. The potential for hazardous byproducts and the management of waste streams are also critical considerations in process scale-up . Continuous flow processing offers a modern solution to many scale-up challenges, providing better control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes beilstein-journals.orgnih.gov.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient.
One key area of focus is the use of greener solvents . Water has been successfully employed as a solvent for some amination reactions, offering a non-toxic and non-flammable alternative to volatile organic compounds acs.orgorganic-chemistry.org. Ethanol is another green solvent option utilized in some multicomponent reactions for pyridine synthesis acs.org. In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste nih.govrsc.org.
Energy efficiency is another important aspect. Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and thereby lowering energy consumption organic-chemistry.orgnih.govtandfonline.comroyalsocietypublishing.orgijarsct.co.in. Ultrasound irradiation is another alternative energy source that can promote reactions under mild, eco-friendly conditions organic-chemistry.orgresearchgate.net.
The development of catalyst-free reactions or the use of biocatalysts represents a significant advance in green chemistry nih.govijarsct.co.in. While many C-N bond formations rely on transition metals, exploring base-catalyzed or thermally-driven one-pot multicomponent reactions can provide more sustainable pathways organic-chemistry.orgnih.govymerdigital.com. These one-pot procedures also improve atom economy and reduce waste by minimizing intermediate isolation and purification steps.
Chemical Reactivity and Transformational Chemistry of 5 Trimethylsilyl Pyridin 2 Amine
Reactions Involving the Amino Group
The 2-amino group in 5-(trimethylsilyl)pyridin-2-amine (B6245865) is a primary nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is characteristic of aminopyridines, enabling modifications such as acylation, sulfonylation, alkylation, and arylation, as well as serving as a key component in the construction of fused heterocyclic systems.
Acylation and Sulfonylation Reactions
The primary amino group of this compound can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. libretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction. vedantu.comdoubtnut.com The lone pair of electrons on the nitrogen of the resulting amide is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine and thus preventing overacylation. libretexts.orglibretexts.org
Sulfonylation of the amino group to form sulfonamides can be achieved using sulfonyl chlorides. This reaction can sometimes be challenging, particularly with sterically hindered amines. In such cases, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the transformation. nih.gov DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the amine.
| Reaction | Reagent | Base/Catalyst | Solvent | General Conditions |
| Acylation | Acetyl chloride or Acetic anhydride | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | Room temperature |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | Room temperature to reflux |
| Sulfonylation (for hindered amines) | o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room temperature |
Alkylation and Arylation Strategies
Direct alkylation of the amino group can be achieved using alkyl halides, although this method can sometimes lead to mixtures of mono- and di-alkylated products. libretexts.org More controlled N-alkylation of aminopyridines can be performed using alkylating agents in the presence of heterogeneous catalysts. google.com
A more versatile and widely used method for the formation of C-N bonds is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the arylation of the amino group with a wide variety of aryl halides or triflates. organic-chemistry.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacs.org The choice of ligand is crucial and can influence the scope and efficiency of the reaction. wikipedia.orglibretexts.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have proven effective. wikipedia.org
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |
| Buchwald-Hartwig Arylation | Aryl bromide | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos or BINAP | NaOtBu or Cs₂CO₃ | Toluene (B28343) or Dioxane |
| Buchwald-Hartwig Arylation | Aryl chloride | Pd(OAc)₂ | tBuXPhos | LHMDS or K₃PO₄ | Toluene |
Condensation Reactions and Heterocycle Formation
The 2-aminopyridine (B139424) moiety is a valuable building block for the synthesis of fused heterocyclic systems. It can undergo condensation reactions with various bifunctional reagents to construct new rings. For instance, condensation of substituted 2-aminopyridines with reagents like dimethylformamide dimethylacetal (DMF-DMA) can lead to the formation of amidines, which are versatile intermediates for the synthesis of pyrido[2,3-d]pyrimidines. nih.gov
Another powerful reaction for heterocycle synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com While this compound itself is not a β-arylethylamine, it can be chemically modified to incorporate the necessary structural features, making it a potential precursor for tetrahydro-β-carboline analogues. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution. nrochemistry.com
Furthermore, substituted 2-aminothiophenes, which share reactivity patterns with 2-aminopyridines, are known to be excellent starting materials for the Gewald synthesis of thieno[2,3-c]pyridines. nih.gov Similarly, 2-aminopyridines can be used to construct a variety of other fused systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, through multi-step sequences involving the initial formation of a thiourea (B124793) derivative followed by cyclization. researchgate.netmdpi.com
| Heterocycle Formed | Reaction Type | Key Reagents | General Conditions |
| Pyrido[2,3-d]pyrimidines | Condensation/Cyclization | DMF-DMA, then Ammonia/Acetic Acid | Heating |
| Tetrahydro-β-carbolines | Pictet-Spengler | Aldehyde/Ketone | Acid catalyst (e.g., TFA, HCl) |
| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Thiourea formation/Cyclization | Phenylisothiocyanate, then base or acid | Heating |
Protection and Deprotection Strategies for the Amino Functionality
To perform reactions on other parts of the molecule without interference from the nucleophilic amino group, it is often necessary to employ a protecting group strategy. rsc.org The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or under solvent-free conditions. jk-sci.com
The Boc group is valued for its stability under a wide range of conditions, yet it can be readily removed under acidic conditions. acsgcipr.org Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with concentrated hydrochloric acid, efficiently cleaves the Boc group to regenerate the free amine. jk-sci.commasterorganicchemistry.com This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups. masterorganicchemistry.com
| Transformation | Reagent(s) | Solvent | Key Features |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | High-yielding, mild conditions. jk-sci.com |
| Boc Deprotection (Standard) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM) | Fast and efficient at room temperature. acsgcipr.orgmasterorganicchemistry.com |
| Boc Deprotection (Milder) | Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Useful for acid-sensitive substrates. jk-sci.com |
Reactions of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group at the 5-position of the pyridine ring is a versatile handle for further functionalization. It can be readily cleaved under various conditions to generate the parent 2-aminopyridine or replaced with other functional groups.
Desilylation Reactions (e.g., Protodesilylation)
The C-Si bond in aryl silanes is susceptible to cleavage by electrophiles. Protodesilylation, the replacement of the silyl (B83357) group with a proton, is a common transformation for silyl-substituted pyridines. This reaction is often catalyzed by acids. For 3-trimethylsilylpyridines bearing an amino group at the 2-position, acid-catalyzed hydrolysis readily cleaves the trimethylsilyl group. electronicsandbooks.com
Alternatively, fluoride (B91410) ions exhibit a high affinity for silicon and are frequently used to effect desilylation. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for removing silyl groups from aromatic rings under mild conditions. electronicsandbooks.com This method is particularly useful when the substrate contains acid-sensitive functional groups. The cleavage proceeds via the formation of a pentacoordinate silicate (B1173343) intermediate, which then undergoes C-Si bond scission.
| Reaction Type | Reagent | Solvent | General Conditions |
| Protodesilylation | Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) | Water/Methanol or Dichloromethane (DCM) | Room temperature to heating |
| Fluoride-mediated Desilylation | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature |
| Halodesilylation | Iodine monochloride (ICl) or Bromine (Br₂) | Dichloromethane (DCM) | Room temperature |
Reactions as a Latent Nucleophile or Electrophile
The trimethylsilyl group in this compound can be strategically employed to unmask reactive sites, allowing the molecule to function as a latent nucleophile or electrophile. The C-Si bond can be cleaved under specific conditions to generate a pyridyl anion or cation equivalent, which can then react with various partners.
The most common transformation involves the protodesilylation or halodesilylation of the trimethylsilyl group. Treatment with an acid or a halogen source can replace the TMS group with a hydrogen or a halogen atom, respectively. This reactivity allows the TMS group to serve as a masked proton or a directing group for subsequent functionalization. While specific studies on this compound are not abundant, the principles of silylarene chemistry suggest that the C(5)-Si bond can be cleaved to generate a nucleophilic pyridyl species. This nucleophilic character at the C5 position, stabilized by the electron-donating amino group, can then be exploited in reactions with electrophiles.
Conversely, the silyl group can facilitate reactions where the pyridine ring acts as an electrophile. For instance, in the presence of a strong activator, the silyl group can be replaced by an electrophilic species in a process known as ipso-substitution. This allows for the introduction of various functional groups at the 5-position that might be difficult to install through other means.
Use in Peterson Olefination Analogues
The Peterson olefination is a well-established method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. organic-chemistry.orgresearchgate.netnih.govresearchgate.net The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield either the (E)- or (Z)-alkene stereoselectively. organic-chemistry.orgresearchgate.net
While direct examples of this compound being used in a classical Peterson olefination are not readily found in the literature, the core principle of the reaction can be conceptually extended. A Peterson-type reaction would necessitate the generation of a carbanion on a carbon atom adjacent to the silicon atom. In the case of this compound, this would require functionalization of the methyl groups of the trimethylsilyl moiety, which is not a typical application.
However, a related transformation could involve the metalation of the pyridine ring at a position adjacent to the silyl group, followed by reaction with a carbonyl compound. While not a traditional Peterson olefination, this would leverage the reactivity of the silyl-substituted ring in a similar spirit of C-C bond formation.
Cross-Coupling Reactions Involving the C-Si Bond
The carbon-silicon bond of aryltrimethylsilanes is a valuable handle for cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.orgnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the silylated arene and an organic halide or triflate. organic-chemistry.orgwikipedia.org The activation of the C-Si bond is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions. organic-chemistry.org
For this compound, Hiyama coupling represents a powerful method for the synthesis of 5-aryl-2-aminopyridines. These structures are of significant interest in medicinal chemistry and materials science. The general reaction scheme would involve the coupling of this compound with an aryl halide in the presence of a palladium catalyst and a fluoride activator.
While specific data for this exact substrate is limited, a study on the Hiyama coupling of various pyrimidin-2-yl tosylates with phenyltrimethoxysilane (B147435) provides insight into the potential reaction conditions. researchgate.net In this related system, a catalyst system of PdCl2 and P(Cy)3 with TBAF as the activator in toluene at elevated temperatures was effective. researchgate.net
| Catalyst | Ligand | Activator | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |
| PdCl2 | P(Cy)3 | TBAF | Toluene | 110 | Phenyltrimethoxysilane | 2-Phenylpyrimidine | researchgate.net |
| Pd(OAc)2 | XPhos | TBAF | Dioxane | 100 | Aryl Chlorides | 2-Arylpyridines | organic-chemistry.org |
| Pd(dba)2 | - | TBAF | DMF | 90 | Aryl Halides | 2-Arylpyridines | researchgate.net |
This table presents general conditions for Hiyama couplings of related silyl-heterocycles and is intended to be illustrative of potential conditions for this compound.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is activated towards electrophilic attack and can also undergo nucleophilic substitution under certain conditions. The regiochemical outcome of these reactions is dictated by the combined electronic effects of the strongly electron-donating amino group at C2 and the silyl group at C5.
Electrophilic Aromatic Substitution Patterns
The 2-amino group is a powerful activating group and directs electrophilic substitution to the positions ortho and para to itself (C3 and C5). The trimethylsilyl group is generally considered to be a para-directing group. In this compound, the C5 position is already occupied by the silyl group. Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the activating amino group.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For 2-aminopyridine itself, electrophilic substitution typically occurs at the 5-position. However, with the 5-position blocked by the trimethylsilyl group, the C3 position becomes the most probable site of reaction. It is also possible that under harsh conditions, ipso-substitution at the C5 position could occur, leading to the replacement of the trimethylsilyl group.
Nucleophilic Aromatic Substitution Pathways
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the C2, C4, and C6 positions. researchgate.netnih.govresearchgate.netquimicaorganica.org The presence of a good leaving group is typically required for this reaction to proceed. In this compound, the amino group itself is not a good leaving group. However, it can be transformed into one, for example, by diazotization.
Alternatively, a halogen can be introduced onto the ring, which can then be displaced by a nucleophile. For instance, if a halogen were introduced at the C6 position, it could potentially be substituted by a strong nucleophile. The rate and feasibility of such reactions would be influenced by the electronic nature of the other substituents on the ring.
A recent development in the amination of pyridines involves the use of a ruthenium(II) catalyst to enable SNAr reactions of aminopyridines with amines as nucleophiles, proceeding through a π-coordination activation strategy. researchgate.net This modern approach could potentially be applied to this compound to achieve further functionalization.
Directed Ortho-Metallation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govresearchgate.netbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The amino group, particularly after N-protection to form an amide or a carbamate, is an excellent DMG. nih.govbaranlab.org
In the case of this compound, the 2-amino group (or a protected form) would direct metalation to the C3 position. The trimethylsilyl group at C5 is not expected to significantly interfere with this process, although it may have some electronic influence on the acidity of the C3 proton. The resulting 3-lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this position.
| Directing Group | Base | Solvent | Temperature (°C) | Position of Metalation | Reference |
| -NHBoc | s-BuLi/TMEDA | THF | -78 | C3 | baranlab.org |
| -N(CONR2) | n-BuLi | Ether | 0 | C3 | baranlab.org |
| -NH2 (unprotected) | n-BuLi | THF | -78 to 0 | C3 | baranlab.org |
This table provides illustrative examples of DoM on 2-aminopyridine derivatives, indicating the likely outcome for this compound.
Transition Metal-Catalyzed Functionalization of the Pyridine Ring
The pyridine ring of this compound possesses multiple sites amenable to functionalization through transition metal catalysis. The reactivity is primarily dictated by the two substituents: the 2-amino group and the 5-trimethylsilyl group. These groups can either direct reactions to specific C-H bonds or serve as a handle for cross-coupling reactions.
The 2-amino group is a powerful directing group for ortho-C–H activation. researchgate.net In the context of this compound, the amino group, or a derivative formed in situ, can chelate to a transition metal center (e.g., palladium, rhodium, cobalt) and direct the activation of the C3–H bond. researchgate.netnih.gov This strategy enables the introduction of various substituents, such as aryl, alkyl, or alkenyl groups, at the position adjacent to the amine, a modification that is otherwise challenging due to the electronic properties of the pyridine ring. nih.govnih.gov
Conversely, the carbon-silicon bond at the C5 position serves as a robust and versatile anchor for cross-coupling reactions. The trimethylsilyl group can participate in palladium-catalyzed reactions like the Hiyama and Hiyama-Denmark couplings. rsc.org In these processes, the silyl group is activated, typically by a fluoride source or under basic conditions, to facilitate transmetalation to the palladium center, which then undergoes reductive elimination to form a new carbon-carbon bond with an organic halide or triflate. This allows for the precise introduction of a wide array of functional groups at the C5 position. libretexts.org The presence of the primary amine at C2 is generally compatible with these coupling conditions, making protection/deprotection steps unnecessary. nih.gov
The choice of catalyst, ligands, and reaction conditions determines which of these pathways is favored, allowing for selective functionalization at either the C3 or C5 position.
Table 1: Potential Transition Metal-Catalyzed Reactions
| Reaction Type | Target Position | Catalyst/Reagents Example | Coupling Partner | Product Type |
|---|---|---|---|---|
| Directed C-H Arylation | C3 | Pd(OAc)₂, Ligand, Oxidant | Arylboronic Acid | 3-Aryl-5-(trimethylsilyl)pyridin-2-amine |
| Directed C-H Alkenylation | C3 | [RhCp*Cl₂]₂, AgSbF₆ | Alkene | 3-Alkenyl-5-(trimethylsilyl)pyridin-2-amine |
| Hiyama-Denmark Coupling | C5 | Pd(OAc)₂, Ligand (e.g., BrettPhos), TBAF | Aryl Halide | 5-Aryl-pyridin-2-amine |
| Suzuki-Miyaura Coupling (via borylation) | C5 | [IrCl(cod)]₂/dtbpy; then Pd catalyst, Base | Aryl Halide | 5-Aryl-pyridin-2-amine |
This table presents hypothetical reactions based on established catalytic methods.
Tandem and Cascade Reactions Utilizing Multiple Reactive Sites
The unique arrangement of functional groups in this compound makes it an ideal substrate for designing tandem or cascade reactions, where multiple bonds are formed in a single operation. Such processes are highly efficient, reducing waste and simplifying synthetic sequences. The molecule features three distinct reactive sites that can be engaged sequentially: the N-H bonds of the amino group, the ortho C3-H bond, and the C5-Si bond.
A plausible tandem sequence could involve an initial functionalization of the amino group, for example, through N-arylation using a Buchwald-Hartwig amination. The resulting N-aryl-2-aminopyridine intermediate can then undergo an intramolecular, palladium-catalyzed C-H activation/cyclization reaction. nih.govresearchgate.net The pyridine nitrogen of the substrate directs the catalyst to a C-H bond on the newly introduced N-aryl ring, leading to the formation of fused heterocyclic systems like N-(pyridin-2-yl)carbazoles in one pot. researchgate.net
Another potential cascade process involves a multicomponent reaction. Inspired by copper-catalyzed amino etherification reactions, one could envision a scenario where the amino group of this compound acts as the nitrogen source in a three-component reaction with an alkene and an oxygen nucleophile, potentially promoted by silyl ethers. acs.org While challenging, such a transformation would rapidly build molecular complexity.
These strategies leverage the inherent reactivity of the different sites within the molecule to orchestrate complex transformations efficiently.
Table 2: Hypothetical Tandem Reaction Sequence
| Step | Reaction Type | Reactive Site(s) | Reagents Example | Intermediate/Product |
|---|---|---|---|---|
| 1 | N-Arylation (Buchwald-Hartwig) | N-H | 2-Bromoiodobenzene, Pd catalyst, Base | N-(2-bromophenyl)-5-(trimethylsilyl)pyridin-2-amine |
| 2 | Intramolecular C-H Arylation (Annulation) | C-H on new aryl ring, C-Br | Pd catalyst, Ligand | Fused pyridyl-carbazole system |
This table outlines a conceptual tandem reaction starting from this compound.
Applications As a Building Block and Precursor in Advanced Organic Synthesis
Precursor for Advanced Pyridine (B92270) Derivatives and Heterocycles
The strategic placement of the amino and trimethylsilyl (B98337) groups on the pyridine core of 5-(trimethylsilyl)pyridin-2-amine (B6245865) provides a powerful platform for the synthesis of more complex heterocyclic systems. The amino group can act as a nucleophile or a directing group, while the trimethylsilyl moiety serves as a handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents.
Synthesis of Polycyclic Aromatic Nitrogen Heterocycles
The synthesis of polycyclic aromatic nitrogen heterocycles, or aza-PAHs, is of significant interest due to their prevalence in pharmaceuticals and materials science. While direct examples employing this compound are not extensively documented, the known reactivity of related compounds suggests its utility in this area. For instance, radical perfluoroalkylation of α-(biaryl-2-yl)vinyl azides has been shown to produce polyfluoroalkyl aza-PAHs. nih.gov A plausible synthetic route could involve the conversion of the amino group of this compound into an azide, followed by reaction with a suitable vinyl arene and subsequent cyclization to form aza-PAH skeletons. The trimethylsilyl group can be retained for further functionalization or removed under standard conditions.
Formation of Fused Ring Systems
The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, through cyclization reactions with various reagents. nih.govresearchgate.net The presence of the trimethylsilyl group at the 5-position of the pyridine ring in this compound offers a valuable point for further elaboration of these fused systems. For example, a common strategy involves the condensation of a 2-aminopyridine with an α-haloketone to form an imidazo[1,2-a]pyridine (B132010). The resulting silylated imidazo[1,2-a]pyridine can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl or other functional groups at the silyl-bearing position. nih.gov
A variety of fused pyridine derivatives can be synthesized through cyclization reactions involving the 2-amino group. The following table illustrates representative examples of such transformations with related 2-aminopyridine substrates.
| Fused Ring System | Reagents and Conditions | Product | Reference |
| Imidazo[1,2-a]pyridine | α-Bromoketone, NaHCO₃, EtOH, reflux | Substituted imidazo[1,2-a]pyridine | nih.gov |
| Pyrido[1,2-a]pyrimidine | β-Ketoester, polyphosphoric acid, 120 °C | Substituted pyrido[1,2-a]pyrimidine | researchgate.net |
| Pyridine-fused silole | 2-Bromo-3-(pentamethyldisilanyl)pyridine, ethynylbenzene, PdCl₂(PPh₃)₂, CuI, NEt₃, reflux | Pyridine-fused silole | nih.gov |
Role in Ligand Design and Coordination Chemistry
The nitrogen atoms of the pyridine ring and the amino group in this compound make it an excellent candidate for the development of N-donor ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to applications in catalysis and materials science. researchgate.netmdpi.com
Precursor for N-Donor Ligands
The 2-aminopyridine framework is a common motif in a wide range of mono- and polydentate ligands. researchgate.netrsc.org The amino group of this compound can be readily functionalized to create more complex ligand structures. For example, reaction with aldehydes or ketones can yield Schiff base ligands, while acylation can introduce amide functionalities. The trimethylsilyl group provides a site for further modification, allowing for the synthesis of ligands with tailored steric and electronic properties. Silyl-substituted ligands are known to enhance the stability of the resulting metal complexes. nih.govresearchgate.net
Application in Organometallic Complexes
Organometallic complexes containing silyl-substituted ligands have shown unique reactivity and catalytic activity. nih.gov The synthesis of N-heterocycle substituted silyl (B83357) iron complexes has been achieved through nucleophilic substitution on a metal-bound trichlorosilyl (B107488) ligand. nih.gov A similar strategy could be envisioned for this compound, where the amino group could first be protected, followed by coordination of the pyridine nitrogen to a metal center. Subsequent functionalization at the silicon atom could lead to novel organometallic complexes with potential applications in catalysis.
The following table presents examples of organometallic complexes formed with related aminopyridine and silyl-substituted ligands.
| Metal | Ligand Type | Complex Structure | Application | Reference |
| Iron | N-Heterocycle substituted silyl | [(pyr₃Si)Fe(CO)₄]⁻Na⁺ | Model for silyl ligand synthesis | nih.gov |
| Chromium | Di-2,2'-pyridylamido | [Cr₃(dpa)₄Cl₂]⁺ | Metal-metal bonded complex | researchgate.net |
| Copper | Pyridine-2-olate | RSi(μ²-pyO)₃CuCl | Catalysis | mdpi.com |
Utilization in Polymer Chemistry
The development of functional polymers is a rapidly growing field, and monomers containing pyridine and silyl groups are of particular interest due to the unique properties they can impart to the resulting materials. While the direct polymerization of this compound has not been extensively studied, its structural features suggest its potential as a valuable monomer.
The anionic polymerization of monomers containing functional silyl groups, such as 2-(trimethoxysilyl)-1,3-butadiene, has been successfully demonstrated. acs.orgacs.org This suggests that the trimethylsilyl group in this compound could be compatible with certain polymerization techniques. Furthermore, the amino group could serve as a site for initiating polymerization or for post-polymerization modification.
Ring-opening metathesis polymerization (ROMP) of norbornene-based monomers containing silyl ethers has been used to create degradable polymers. nih.gov It is conceivable that a derivative of this compound, for example, after conversion of the amino group to a polymerizable functionality, could be incorporated into such polymer backbones. The resulting pyridine- and silyl-functionalized polymers could find applications in areas such as drug delivery, catalysis, and materials with tailored electronic or optical properties.
The following table summarizes polymerization methods that have been used for monomers with related functionalities.
| Polymerization Method | Monomer Type | Resulting Polymer | Reference |
| Anionic Polymerization | 2-(Trialkoxysilyl)-1,3-butadiene | Poly(2-(trialkoxysilyl)-1,3-butadiene) | acs.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Silyl ether-based cyclic olefins | Degradable polynorbornene copolymers | nih.gov |
| Condensation Polymerization | Dienes and chlorosilanes | Polysilalkylene siloxanes | sciepub.com |
Contributions to Material Science Research
The unique structural features of this compound make it a valuable precursor in the design and synthesis of novel functional materials with tailored properties for various applications in materials science.
The reactivity of the trimethylsilyl group allows for the transformation of this compound into a variety of other functionalized pyridine derivatives. For instance, the silyl group can be replaced with halogens, boronic esters, or other functionalities via ipso-substitution reactions. These modified pyridines can then serve as key building blocks for the synthesis of complex organic molecules, including ligands for catalysis, organic light-emitting diode (OLED) materials, and components of molecular sensors.
Table 2: Functional Group Transformations of this compound
| Reagent | Reaction Type | Product |
| Iodine monochloride (ICl) | Halodesilylation | 5-Iodo-pyridin-2-amine |
| N-Bromosuccinimide (NBS) | Halodesilylation | 5-Bromo-pyridin-2-amine |
| Boron tribromide (BBr3) | Desilylation/Borylation | Pyridin-2-amine-5-boronic acid derivatives |
These transformations highlight the role of this compound as a versatile platform for accessing a range of substituted pyridines that are otherwise difficult to synthesize, paving the way for new materials with enhanced functionalities.
The pyridine nitrogen and the amino group of this compound are capable of participating in hydrogen bonding and metal coordination, making it a molecule of interest in the field of supramolecular chemistry. The trimethylsilyl group can influence the steric and electronic properties of the molecule, thereby affecting its self-assembly behavior and the architecture of the resulting supramolecular structures. While specific studies focusing solely on the supramolecular assembly of this compound are limited, the broader class of aminopyridines is well-known for forming intricate hydrogen-bonded networks and coordination complexes. The silyl group adds another dimension to these interactions, potentially leading to novel supramolecular motifs.
Methodological Innovations Derived from its Reactivity
The presence of the trimethylsilyl group ortho to the amino group and meta to the pyridine nitrogen opens up avenues for methodological innovations in organic synthesis. This substitution pattern can be exploited to achieve regioselective functionalization of the pyridine ring. The trimethylsilyl group can act as a removable directing group, allowing for reactions to occur at specific positions before its cleavage.
Furthermore, the silicon-carbon bond can be activated under specific conditions to participate in various cross-coupling reactions. This reactivity is particularly valuable for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. While detailed studies on the specific methodological innovations derived from this compound are still emerging, its potential in directed ortho-metalation (DoM) and as a partner in silicon-based cross-coupling reactions is an active area of research.
Advanced Spectroscopic and Structural Elucidation of 5 Trimethylsilyl Pyridin 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 5-(Trimethylsilyl)pyridin-2-amine (B6245865), a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and structure.
Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| -Si(CH₃)₃ | ~0.25 | ~-1.5 | s (9H) |
| -NH₂ | ~4.5-5.5 (broad) | N/A | s (2H) |
| H-3 | ~6.4-6.6 | ~108-112 | d |
| H-4 | ~7.4-7.6 | ~140-144 | dd |
| H-6 | ~8.1-8.3 | ~150-154 | d |
| C-2 | N/A | ~158-162 | Quaternary |
| C-5 | N/A | ~130-135 | Quaternary |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR provides initial data, 2D NMR experiments are essential for confirming the complex structure. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons: H-3 with H-4, and H-4 with H-6. This helps to establish the connectivity of the pyridine (B92270) ring protons. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (¹JCH). columbia.edu This is crucial for assigning the carbon signals of the pyridine ring. Cross-peaks would be observed between H-3 and C-3, H-4 and C-4, and H-6 and C-6. The protons of the trimethylsilyl (B98337) group would correlate with the silicon-bound carbon. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu For this molecule, HMBC is vital for placing the substituents correctly on the pyridine ring.
| Proton(s) | Correlated Carbon(s) | Significance |
|---|---|---|
| -Si(CH₃)₃ | C-5 | Confirms the attachment of the TMS group to the C-5 position. |
| H-6 | C-2, C-4, C-5 | Establishes connectivity around the nitrogen atom and to the silyl-substituted carbon. |
| H-4 | C-2, C-6, C-5 | Links the middle of the pyridine ring to the substituted carbons. |
| H-3 | C-2, C-5 | Confirms the position relative to the amino and silyl (B83357) groups. |
| -NH₂ | C-2, C-3 | Confirms the position of the amino group at C-2. |
Solid-State NMR for Crystalline Forms
In the solid state, molecules are fixed in space, and their NMR signals are broadened by anisotropic interactions that are averaged out in solution. Solid-state NMR (ssNMR) spectroscopy, often employing techniques like Magic-Angle Spinning (MAS), provides valuable information about the structure and dynamics in the crystalline phase. nih.gov
For this compound, ssNMR could be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Characterize Intermolecular Interactions: ssNMR is highly sensitive to hydrogen bonding. It can be used to study the hydrogen bonds between the amino group of one molecule and the nitrogen atom of a neighboring pyridine ring, providing details on crystal packing.
Determine Molecular Conformation: ssNMR can reveal the precise conformation of the molecule in the crystal lattice, including the orientation of the trimethylsilyl group relative to the pyridine ring. Studies on pyridine derivatives encapsulated in host molecules have demonstrated the power of ssNMR in deriving the preferred orientation and molecular motion of guests. acs.orgacs.org
Dynamic NMR Studies of Conformation and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale. monmouth.edu For this compound, two primary dynamic processes could be investigated:
Rotation around the C2-NH₂ Bond: The rotation around the C-N bond in aminopyridines can be hindered, especially at low temperatures. This restricted rotation can lead to the observation of distinct signals for the two amino protons. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged peak. Line shape analysis of these variable-temperature spectra can be used to determine the activation energy for this rotational barrier. monmouth.eduacs.org
Proton Exchange: The protons on the amino group can exchange with each other or with protons from residual water or other protic species in the solvent. This exchange is often pH and temperature-dependent. Fast exchange typically results in a single, sharp peak for the NH₂ group, while slow exchange can resolve individual proton signals. DNMR can quantify the rate of this exchange process.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. nih.gov For this compound, the molecular formula is C₈H₁₄N₂Si.
Calculated Exact Mass: 180.0926
Information Gained: An experimental HRMS measurement yielding a mass very close to this calculated value (typically within 5 ppm) would confirm the molecular formula and rule out other possibilities with the same nominal mass. This is the first and most crucial step in the MS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is used to determine the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. nih.gov The fragmentation pattern is a fingerprint of the molecule's structure.
For silylated pyridine derivatives, fragmentation often involves characteristic losses related to both the TMS group and the pyridine ring. researchgate.net A proposed fragmentation pathway for this compound would likely involve the following key steps:
Loss of a Methyl Radical: A primary and very common fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) from the molecular ion to form a highly stable [M-15]⁺ ion. mdpi.com
Pyridine Ring Fragmentation: The pyridine ring can undergo cleavage, often involving the loss of neutral molecules like HCN.
Cleavage of the Si-C Bond: The bond between the silicon atom and the pyridine ring can cleave, leading to ions corresponding to the trimethylsilyl cation or the pyridinamine radical cation.
| m/z | Proposed Ion Structure | Proposed Neutral Loss |
|---|---|---|
| 180 | [M]⁺• (Molecular Ion) | - |
| 165 | [M - CH₃]⁺ | •CH₃ |
| 107 | [M - Si(CH₃)₃]⁺ | •Si(CH₃)₃ |
| 93 | [C₅H₅N₂]⁺ | •CH₃, Si(CH₃)₂ |
| 73 | [Si(CH₃)₃]⁺ | •C₅H₄N₂H |
The combination of these advanced spectroscopic techniques provides a complete and detailed picture of the molecular structure, connectivity, solid-state properties, and gas-phase behavior of this compound and its derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state structure.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by strong N-H···N hydrogen bonds, a characteristic feature of 2-aminopyridine (B139424) derivatives. In the solid state, 2-aminopyridines typically form centrosymmetric dimers where the amino group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of a second molecule, creating a robust R²₂(8) ring motif. This interaction is a powerful and predictable supramolecular synthon.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
The molecular geometry of this compound can be accurately predicted by examining data from related structures in the Cambridge Structural Database. The pyridine ring is expected to be planar, with the exocyclic amino group nearly coplanar to facilitate electronic conjugation. The trimethylsilyl group, attached to the pyridine ring via a C-Si bond, will have a tetrahedral geometry around the silicon atom.
| Bond | Expected Length (Å) | Reference Compound(s) |
|---|---|---|
| C-N (amino) | 1.35 - 1.37 | 2-Aminopyridine derivatives |
| C=N (pyridine) | 1.33 - 1.35 | 2-Aminopyridine derivatives researchgate.net |
| C-C (pyridine) | 1.38 - 1.40 | Substituted pyridines researchgate.net |
| C-Si | 1.84 - 1.86 | Aryl-silanes |
| Si-CH₃ | 1.85 - 1.87 | Trimethylsilyl compounds |
| Angle | Expected Value (°) | Reference Compound(s) |
|---|---|---|
| C-N-C (pyridine) | 117 - 119 | Substituted pyridines |
| N-C-C (pyridine) | 122 - 125 | 2-Aminopyridine derivatives |
| C-C-C (pyridine) | 117 - 120 | Substituted pyridines |
| Py-C-Si | 120 - 122 | Aryl-silanes |
| C-Si-C | 108 - 111 | Trimethylsilyl compounds |
The key torsional angle would be defined by the C-C-C-Si atoms, which would describe the orientation of the trimethylsilyl group relative to the pyridine ring. Due to the low rotational barrier around the C-Si bond, some conformational flexibility might be observed, though a staggered conformation relative to the adjacent C-H bond is most likely.
Co-crystallization Studies with Host Molecules
The 2-aminopyridine moiety is an excellent functional group for crystal engineering and co-crystallization studies. The amino group provides a reliable hydrogen bond donor, while the pyridine nitrogen is a strong acceptor. This dual functionality allows it to form robust and predictable supramolecular heterosynthons with molecules containing complementary functional groups, particularly carboxylic acids researchgate.net.
In a co-crystallization experiment with a carboxylic acid, this compound would be expected to form a salt or a co-crystal. The outcome is often predicted by the difference in pKa values (ΔpKa) between the pyridine and the carboxylic acid rsc.org.
Co-crystal Formation: A neutral N-H···O hydrogen bond from the amino group and a C=O···H-N hydrogen bond from the pyridine nitrogen to the carboxylic acid hydroxyl group would form a classic R²₂(8) heterosynthon.
Salt Formation: If the carboxylic acid is sufficiently acidic, proton transfer may occur, resulting in a 2-aminopyridinium cation and a carboxylate anion, linked by strong N⁺-H···O⁻ ionic hydrogen bonds.
Studies on isomeric pyridine carboxamides with pyrazinoic acid have shown that steric and electronic factors can lead to the formation of either co-crystals or eutectics, highlighting the nuanced outcomes of these experiments acs.org. The bulky trimethylsilyl group would play a crucial role in the packing of such co-crystals, influencing solubility and stability.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. The infrared (IR) and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the amino group, the pyridine ring, and the trimethylsilyl moiety. For polyatomic, non-linear molecules, the number of normal vibrational modes is calculated as 3N-6, where N is the number of atoms spectroscopyonline.com.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric Stretch | ~3450 - 3550 | Medium/Strong |
| Symmetric Stretch | ~3300 - 3450 | Medium/Strong | |
| Scissoring (Bending) | ~1610 - 1640 | Strong/Medium | |
| Pyridine Ring | C=C, C=N Ring Stretches | ~1450 - 1600 | Strong/Strong |
| Ring Breathing | ~990 - 1050 | Medium/Strong | |
| Trimethylsilyl (-Si(CH₃)₃) | CH₃ Asymmetric Stretch | ~2960 | Strong/Medium |
| CH₃ Symmetric Deformation (umbrella) | ~1250 | Strong/Weak | |
| Si-C Stretch | ~680 - 760 | Strong/Strong |
Analysis of related compounds like 2-amino-5-chloropyridine confirms these assignments. For instance, the N-H stretching vibrations are typically observed in the 3300-3550 cm⁻¹ range, and the NH₂ scissoring mode appears around 1620-1640 cm⁻¹ core.ac.uk. The trimethylsilyl group is characterized by a very strong band around 1250 cm⁻¹ due to the symmetric CH₃ deformation and strong Si-C stretching bands below 800 cm⁻¹ nih.gov. The precise positions of these bands can provide information about intermolecular interactions; for example, N-H stretching bands shift to lower frequencies when involved in hydrogen bonding.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic spectroscopy (UV-Vis absorption and fluorescence) reveals information about the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the 2-aminopyridine chromophore.
Absorption: Substituted pyridines typically exhibit two main absorption bands in the UV region corresponding to π→π* and n→π* transitions aip.orgresearchgate.net.
π→π Transition:* This is a high-intensity transition, expected to be around 280-310 nm for 2-aminopyridine. The amino group at the 2-position acts as a strong auxochrome (electron-donating group), causing a bathochromic (red) shift compared to unsubstituted pyridine (~257 nm) nist.gov. The trimethylsilyl group at the 5-position is generally considered a weak electron-donating group through hyperconjugation, which may cause a further slight red shift.
n→π Transition:* This transition involves the non-bonding electrons on the pyridine nitrogen. It is of much lower intensity and in polar, protic solvents, it is often blue-shifted and obscured by the more intense π→π* band due to hydrogen bonding with the solvent aip.org.
For 2-aminopyridine in solution, intense absorption maxima are observed around 235 nm and 300 nm nist.gov. A study on a 2-aminopyridine barium chloride crystal reported a UV cut-off wavelength at 383 nm, with absorption attributed to π-electron delocalization arising from the mesomeric effect imanagerpublications.com.
Emission: Unsubstituted pyridin-2-amine is known to be fluorescent, with a relatively high quantum yield (Φ ≈ 0.6), making it a useful scaffold for fluorescent probes nih.gov. The emission properties are sensitive to the solvent environment and substitution on the ring sciforum.netacs.org. Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission wavelength would likely be in the range of 350-450 nm. The substitution pattern can significantly enhance fluorescence; for example, the formation of a triazole ring on an aminopyridine scaffold was shown to increase the quantum yield from 0.03 to 0.43 nih.gov. The specific emission maximum and quantum yield of the title compound would depend on factors like solvent polarity and the potential for intramolecular charge transfer (ICT) states.
Theoretical and Computational Studies on 5 Trimethylsilyl Pyridin 2 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These calculations solve the Schrödinger equation, typically using approximations like Density Functional Theory (DFT) or Hartree-Fock (HF) methods with various basis sets (e.g., 6-31G*, cc-pVDZ) to model the electronic structure of 5-(trimethylsilyl)pyridin-2-amine (B6245865).
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom within the ring, which are the primary sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region most likely to accept an electron. For this molecule, the LUMO would likely be distributed across the pyridine (B92270) ring's π-system, making it susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies higher reactivity.
A theoretical FMO analysis would precisely calculate these energy levels and map the spatial distribution of these orbitals, providing a visual and quantitative basis for predicting its reactive behavior.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following values are illustrative examples of what a computational study might reveal and are not based on published experimental data.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Likely localized on the aminopyridine moiety. |
| LUMO | -0.9 | Likely distributed over the π-antibonding system of the pyridine ring. |
| HOMO-LUMO Gap | 4.9 | Suggests moderate kinetic stability. |
Charge Distribution and Electrostatic Potential Maps
Understanding how charge is distributed across a molecule is key to predicting its interactions with other polar molecules and ions.
Mulliken and Natural Bond Orbital (NBO) Population Analysis: These computational methods assign partial charges to each atom in the molecule. For this compound, these analyses would likely show a significant negative charge on the nitrogen atom of the pyridine ring and the nitrogen of the amino group due to their high electronegativity. The silicon atom of the trimethylsilyl (B98337) group would carry a partial positive charge.
Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate charge distribution:
Red regions (most negative potential) would be expected around the pyridine nitrogen and the amino nitrogen, highlighting these areas as prime targets for electrophiles and hydrogen bond donors.
Blue regions (most positive potential) might be found around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors.
Green/Yellow regions represent neutral or weakly interacting areas.
This detailed charge mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial stages of chemical reactions.
Aromaticity and π-Electron Delocalization Studies
Aromaticity is a key concept in understanding the stability and reactivity of the pyridine ring.
Nucleus-Independent Chemical Shift (NICS): This is a common method for quantifying aromaticity. By calculating the magnetic shielding at the center of the pyridine ring (and at various points above and below it), a negative NICS value would confirm the presence of a diatropic ring current, a hallmark of aromaticity. The magnitude of the NICS value would allow for a quantitative assessment of its aromatic character, which could be compared to benzene (B151609) or pyridine.
Aromatic Stabilization Energy (ASE): ASE calculations, determined through isodesmic or homodesmotic reactions, would quantify the extra stability gained by the delocalization of π-electrons in the pyridine ring compared to a non-aromatic analogue.
Electron Localization Function (ELF): This analysis visualizes the regions of electron pairing and localization. For this compound, an ELF analysis would illustrate the delocalized nature of the π-electrons across the pyridine ring.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
Transition State Characterization for Key Reactions
For any reaction involving this compound (e.g., electrophilic aromatic substitution, N-alkylation, or metal-catalyzed cross-coupling), identifying the transition state (TS) is paramount.
Geometry and Energy: Computational methods can calculate the precise three-dimensional structure of the transition state—the highest point on the reaction energy profile. The energy of this TS, relative to the reactants, determines the activation energy of the reaction.
Vibrational Analysis: A key step in confirming a true transition state is to perform a vibrational frequency calculation. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic movements that transform reactants into products.
For example, in a hypothetical bromination reaction on the pyridine ring, calculations would model the structure of the Wheland intermediate and the transition states leading to its formation and deprotonation, allowing for a comparison of the activation barriers for substitution at different positions.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional map that relates the energy of a chemical system to the spatial arrangement of its atoms.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can trace the reaction path downhill from a transition state to connect it directly to the corresponding reactants and products on the potential energy surface, confirming that the identified TS is the correct one for the reaction of interest.
Mapping the PES for reactions of this compound would provide a comprehensive understanding of its reactivity, regioselectivity, and the thermodynamic and kinetic factors governing product formation.
Catalyst-Substrate Interaction Modeling
No specific research detailing the modeling of catalyst-substrate interactions for this compound is currently available in the scientific literature. Such studies would be valuable for understanding its potential role in catalysis, for instance, in palladium-catalyzed cross-coupling reactions where pyridine derivatives often act as ligands. acs.orgmdpi.com
Conformation Analysis and Conformational Isomerism
There are no published studies on the conformational analysis or conformational isomerism of this compound. This type of analysis would involve computational methods to identify stable conformers and the energy barriers between them, providing insight into the molecule's three-dimensional structure and flexibility.
Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, IR Frequencies)
While experimental spectroscopic data may exist in chemical databases, there is no available research that focuses on the prediction and validation of spectroscopic properties for this compound through computational means. Such a study would typically involve using quantum chemical calculations to predict NMR and IR spectra and comparing them with experimental data to validate the computational model.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
No molecular dynamics simulation studies have been published for this compound. These simulations would be instrumental in understanding how the molecule behaves in different solvent environments over time, including its interactions with solvent molecules and its dynamic conformational changes.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The development of efficient and regioselective synthetic routes to 5-(trimethylsilyl)pyridin-2-amine (B6245865) is fundamental to unlocking its potential. While classical methods for pyridine (B92270) functionalization exist, future research will likely focus on modern, more sustainable C-H activation and silylation strategies.
Direct C-H silylation of the pyridine ring is a particularly attractive avenue. Current challenges in this area include controlling the regioselectivity of the reaction, as the pyridine nitrogen can direct functionalization to the C2, C3, or C4 positions depending on the catalyst and reaction conditions.
Key Research Opportunities:
Catalytic C-H Silylation: Investigating transition-metal or main-group catalysts for the direct silylation of 2-aminopyridine (B139424) at the C5 position. Zinc-catalyzed silylation has shown promise for affording silylated products with the silyl (B83357) group meta to the nitrogen, which corresponds to the desired C3 or C5 position. However, yields can be moderate, indicating a need for optimization.
Electrochemical Methods: Exploring electrochemical approaches for C-H silylation. Recent studies have demonstrated that electron-deficient pyridines can be selectively silylated at the C4 and even C5 positions under electrochemical reduction conditions, offering a mild and highly regioselective alternative.
Directed Silylation: Utilizing the 2-amino group as a directing group to guide silylation specifically to the C5 position. This would involve the development of new catalyst systems that can coordinate to the amino group and activate the adjacent C-H bonds.
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Current Challenges | Relevant Research Findings |
| Zinc-Catalyzed Silylation | Utilizes commercially available catalysts; targets the meta position (C3/C5). | Moderate yields (26-41%); potential for side products. | Zn(OTf)₂ has been shown to catalyze the dehydrogenative silylation of pyridine, yielding meta-substituted products. |
| Electrochemical Silylation | Mild reaction conditions; high site-selectivity for C4 and C5 positions. | May require specific bulky chlorosilanes for C5 selectivity; moderate yields for C5 products. | This method involves temporary dearomatization to achieve C4- and C5-silylated pyridines. |
| Directed C-H Activation | High potential for regioselectivity by leveraging the existing amino group. | Requires the development of novel, specialized catalyst systems. | The directing-group approach is a well-established strategy for functionalizing complex molecules. |
Development of Asymmetric Transformations
The introduction of chirality is a critical step in the development of new pharmaceuticals and catalysts. Future research on this compound could focus on two main areas of asymmetric transformation: using the compound as a ligand for asymmetric catalysis and developing enantioselective reactions on the molecule itself.
The 2-aminopyridine moiety is a well-established bidentate ligand framework. By introducing a chiral center, for instance through modification of the amino group or the trimethylsilyl (B98337) substituent, novel chiral ligands could be synthesized. These new ligands could then be applied in a range of metal-catalyzed asymmetric reactions.
Key Research Opportunities:
Chiral Ligand Synthesis: Designing and synthesizing chiral derivatives of this compound to be used as ligands in asymmetric catalysis. For example, chiral aminopyridine ligands have been successfully used in copper-catalyzed asymmetric Henry reactions, achieving excellent enantioselectivities. nih.gov
Enantioselective Dearomatization: Applying catalytic asymmetric dearomatization reactions to the pyridine ring. This powerful strategy allows for the creation of complex, three-dimensional chiral piperidine structures from flat aromatic precursors.
Asymmetric Functionalization: Developing methods for the enantioselective functionalization of the pyridine ring or its substituents. This could involve asymmetric C-H activation or transformations of derivatives of the parent compound.
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of this compound into flow chemistry methodologies could accelerate its synthesis and the development of its derivatives.
Multi-step syntheses of complex heterocyclic molecules, including those with imidazopyridine scaffolds, have been successfully adapted to flow processes. uc.pt This demonstrates the feasibility of developing a continuous-flow synthesis for this compound and its subsequent derivatives.
Key Research Opportunities:
Continuous-Flow Synthesis: Developing a telescoped, multi-step flow process for the synthesis of this compound, minimizing the need for isolation and purification of intermediates.
High-Throughput Screening: Utilizing flow chemistry platforms for the rapid optimization of reaction conditions and for the high-throughput synthesis of a library of derivatives for biological or materials screening.
Safe Generation of Intermediates: Employing flow reactors for the safe in-situ generation and use of potentially hazardous reagents or intermediates that may be required in novel synthetic pathways.
| Flow Chemistry Application | Potential Benefit | Example from Literature |
| Multi-step Synthesis | Reduced reaction time, increased yield, and enhanced safety. | A two-step flow process for the late-stage modification of complex pyridine-containing drugs has been developed. mdpi.com |
| Reaction Optimization | Rapid screening of parameters like temperature, pressure, and catalyst loading. | Bayesian optimization has been used to accelerate the synthesis of pyridinium salts in flow. nih.gov |
| Library Synthesis | Automated production of a diverse range of derivatives for screening. | Flow synthesis has been used to produce libraries of pyrazole derivatives for pharmacological evaluation. mdpi.com |
Discovery of New Catalytic Applications
The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis, primarily as a ligand for transition metal complexes. The 2-aminopyridine structure provides a strong bidentate chelation site for metal ions, while the trimethylsilyl group can be used to tune the catalyst's properties.
Aminopyridinato ligands have been extensively studied in group-IV metal complexes for applications in olefin polymerization. researchgate.net The electronic and steric environment of the ligand plays a crucial role in determining the activity of the catalyst and the properties of the resulting polymer.
Key Research Opportunities:
Ligand Development for Polymerization: Synthesizing derivatives of this compound to serve as ligands for early transition metals (e.g., Ti, Zr, Hf) in olefin polymerization catalysis. The bulky trimethylsilyl group could enhance catalyst stability and influence polymer properties.
Homogeneous Catalysis: Exploring the use of metal complexes bearing these ligands in other areas of homogeneous catalysis, such as cross-coupling reactions, hydrogenations, and hydroformylations. The silyl group could improve solubility in non-polar solvents and modulate the electronic properties of the metal center.
Asymmetric Catalysis: As mentioned in section 7.2, developing chiral versions of the ligand for applications in enantioselective catalysis. nih.gov
Advanced Material Science Applications
Organosilicon compounds are widely used in material science due to their unique properties, including thermal stability, hydrophobicity, and low surface tension. chemrxiv.org The combination of a pyridine ring, known for its electronic properties and ability to participate in hydrogen bonding, with a silyl group opens up possibilities for the creation of novel functional materials.
Key Research Opportunities:
Monomers for Advanced Polymers: Utilizing this compound as a monomer or cross-linking agent for the synthesis of silicon-containing polymers. These materials could have applications as thermally stable resins, dielectric materials, or gas-permeable membranes.
Organic Electronics: Investigating the potential of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The pyridine moiety can act as an electron-transporting unit, while the silyl group can enhance processability and film-forming properties.
Surface Modification: Employing the trimethylsilyl group to anchor the molecule onto silica-based surfaces, such as glass or silicon wafers. This could be used to create functionalized surfaces with tailored properties for applications in sensing, chromatography, or microelectronics.
Interdisciplinary Research with Related Fields
The structural motifs present in this compound have significant relevance in fields beyond traditional chemistry, particularly in medicinal chemistry and agrochemistry.
The 2-aminopyridine scaffold is a well-known "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds. morressier.com Furthermore, the incorporation of silicon into drug candidates is a recognized strategy for improving their pharmacological properties, such as metabolic stability, lipophilicity, and membrane permeability.
Key Research Opportunities:
Medicinal Chemistry: Designing and synthesizing libraries of derivatives based on the this compound scaffold for screening against various biological targets. The aminopyridine motif has shown potential as an inhibitor for enzymes like BACE1, which is implicated in Alzheimer's disease, and as an inhibitor of the Naᵥ1.8 sodium channel for pain management. nih.govnih.gov
Bioisosteric Replacement: Using the trimethylsilyl group as a bioisostere for other chemical groups (e.g., tert-butyl) in known bioactive aminopyridine compounds to fine-tune their activity and pharmacokinetic profiles.
Agrochemicals: Exploring the potential of derivatives as novel herbicides, fungicides, or insecticides. Both pyridine and organosilicon compounds are classes of molecules with established applications in agriculture.
Q & A
Basic: What are the common synthetic routes for 5-(Trimethylsilyl)pyridin-2-amine, and how is the product characterized?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, analogous pyridin-2-amine derivatives are synthesized via condensation of substituted pyridylamines with aldehydes or by introducing silyl groups via palladium-catalyzed couplings . Characterization relies on ¹H NMR (600 MHz, DMSO-d₆ or CDCl₃) to confirm regiochemistry and LCMS (ESI) to verify molecular weight (e.g., M + H peaks around 220–260 Da) . For instance, 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine showed δ 1.06 ppm (isopropyl CH₃) and δ 6.45 ppm (pyridine H) in ¹H NMR .
Advanced: How can regioselectivity challenges in functionalizing pyridin-2-amine derivatives be addressed?
Answer:
Regioselectivity is controlled by steric/electronic effects of substituents. In the synthesis of 2-aminopyridines from pyridine N-oxides, trifluoroacetic anhydride (TFAA) and pyridine in MeCN at 0°C promote selective amination at the 2-position . The trimethylsilyl group in this compound likely directs reactivity by shielding the adjacent position, favoring substitutions at less hindered sites. Computational tools (e.g., DFT) can predict reactive sites by analyzing charge distribution and steric maps.
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., trimethylsilyl protons at δ ~0.1–0.3 ppm) and confirms regiochemistry.
- LCMS (ESI) : Validates molecular weight (e.g., [M + H]⁺ ion) and detects impurities .
- Elemental Analysis : Ensures stoichiometric C/H/N/Si ratios.
- HPLC : Quantifies purity (>95% for research-grade material).
Advanced: How does the trimethylsilyl group influence the compound’s electronic and steric properties in reactivity studies?
Answer:
The trimethylsilyl (TMS) group is strongly electron-donating (+I effect), activating the pyridine ring for electrophilic substitutions. However, its bulky nature introduces steric hindrance, limiting reactions at the 4- and 6-positions. In QSAR studies, TMS contributes to lipophilicity (Log P) and steric molar refractivity (SMR) , which correlate with membrane permeability and target binding . For example, in antibacterial studies, higher Log P values enhance penetration through bacterial cell walls .
Advanced: What methodologies are used to model structure-activity relationships (SAR) for this compound derivatives?
Answer:
- QSAR Modeling : Software like MOE 2006.08 incorporates descriptors such as Log P , polar surface area , and H-bonding capacity to predict bioactivity .
- Docking Studies : Molecular docking against target proteins (e.g., kinases) evaluates binding affinity. For instance, TrkA kinase inhibitors use pyridin-2-amine scaffolds for hydrophobic interactions .
- In Vitro Assays : Dose-response curves (IC₅₀) validate computational predictions.
Basic: What are the stability and storage recommendations for this compound?
Answer:
The compound is hygroscopic and sensitive to light. Store under inert gas (Ar/N₂) at –20°C in amber vials. For DMSO stock solutions (10 mM), use within 3 months to avoid decomposition . Stability tests via HPLC at intervals (0, 1, 3 months) confirm integrity.
Advanced: How can synthetic byproducts or isomers be identified and resolved during preparation?
Answer:
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) separates regioisomers.
- NMR NOE Experiments : Differentiates isomers by spatial proximity of protons (e.g., NOE between TMS and pyridine H) .
- X-ray Crystallography : Resolves ambiguous structures for crystalline derivatives.
Advanced: What role does the pyridin-2-amine scaffold play in medicinal chemistry applications?
Answer:
The scaffold is a versatile pharmacophore. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
